6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid
Description
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid is a bipyridine derivative featuring a 4-carboxylic acid group and a substituted aminomethyl side chain at the 6-position. The side chain consists of a 4-fluoro-2-methylphenyl group, which introduces steric bulk and electronic modulation.
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(4-fluoro-2-methylanilino)methyl]-6-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H16FN3O2/c1-12-8-15(20)2-3-17(12)22-11-16-9-14(19(24)25)10-18(23-16)13-4-6-21-7-5-13/h2-10,22H,11H2,1H3,(H,24,25) |
InChI Key |
DWBDEZKCGZOAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=NC(=CC(=C2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the carboxylic acid group: This can be done through a carboxylation reaction, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
| Component | Description |
|---|---|
| Bipyridine Core | Provides a stable framework for biological interactions. |
| Carboxylic Acid Group | Enhances solubility and facilitates hydrogen bonding. |
| Fluorinated Aromatic Amine | Increases lipophilicity and may improve bioavailability. |
Antibacterial Activity
Fluorinated compounds, including bipyridine derivatives, have been shown to possess antibacterial properties. Research indicates that modifications in the structure can lead to enhanced efficacy against resistant bacterial strains. The compound's design allows it to potentially inhibit bacterial growth through various mechanisms.
Case Study: Antibacterial Efficacy
A study on related fluorinated imines highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine in the structure was crucial for enhancing antibacterial activity, suggesting similar potential for 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid .
Antitumor Properties
Fluorinated compounds are also recognized for their antitumor activity. The unique structural features of this bipyridine derivative may allow it to interact with cancer cell pathways effectively.
Case Study: Antitumor Activity
Research on fluorinated benzothiazoles has demonstrated that the presence of fluorine significantly contributes to their antitumor properties. The absence of fluorine resulted in a loss of activity, indicating that 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid could potentially exhibit similar effects in cancer therapy .
Synthesis and Reactivity
The synthesis of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid typically involves multi-step procedures that include the formation of the bipyridine core followed by the introduction of the carboxylic acid and fluorinated amine functionalities.
Synthetic Pathway Overview
- Formation of Bipyridine Core : Utilizing known synthetic methods for bipyridine derivatives.
- Introduction of Functional Groups : Sequential reactions to add the carboxylic acid and fluorinated amine.
- Purification : Employing chromatography techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
*Molecular weights calculated based on formula unless explicitly stated in evidence.
Key Observations:
Substituent Impact: The target compound’s 4-fluoro-2-methylphenylaminomethyl group distinguishes it from simpler analogs like 6-phenyl- or 4'-methyl-bipyridine derivatives. This group may enhance hydrophobic interactions in biological systems while the fluorine atom could modulate electronic properties . Compared to H3BPY, which has benzoate groups, the target compound lacks π-conjugated extensions but retains the carboxylic acid for metal coordination .
Coordination Chemistry: Analogous compounds (e.g., 6-phenyl-bipyridine-carboxylic acid) act as tridentate ligands, binding metals via the bipyridine nitrogen atoms and carboxylic acid group. The target compound likely shares this capability, but its bulky side chain may influence binding geometry or selectivity . In contrast, dcbpy (4,4'-dicarboxylic acid) forms stable Ru complexes for DSSCs, whereas the mono-carboxylic acid in the target compound may offer asymmetric coordination sites .
Biological Interactions: Derivatives like those in with aminoalkyl side chains show G-quadruplex stabilization.
Photophysical and Redox Properties
- Ruthenium Complexes: Bipyridine-carboxylic acids are commonly used in Ru-based photosensitizers. For example, Z907 achieves a power conversion efficiency of ~7.6% in DSSCs due to its broad absorption spectrum .
- Acid-Base Chemistry : The carboxylic acid group in analogs like 4'-methyl-bipyridine-carboxylic acid undergoes pH-dependent deprotonation, affecting solubility and metal-binding behavior. Similar pH sensitivity is expected for the target compound .
Biological Activity
The compound 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid is a fluorinated bipyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid can be represented as follows:
- Molecular Formula : C16H15FN2O2
- Molecular Weight : 284.30 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The incorporation of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which can lead to improved pharmacological profiles.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have indicated that similar bipyridine derivatives can inhibit proteolytic enzymes like ADAMTS7, which is implicated in atherosclerosis progression .
- Receptor Modulation : The bipyridine scaffold may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
In Vitro Studies
Recent studies have evaluated the in vitro activity of related compounds, providing insights into the expected biological effects of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid.
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 1 | ADAMTS7 | 50 ± 20 |
| 2 | ADAMTS5 | 3.0 ± 1.1 |
| EDV33 | ADAMTS7 | 70 ± 10 |
These findings suggest that compounds with similar structures exhibit significant enzyme inhibition, which could be extrapolated to predict the activity of our compound .
Case Studies
A notable case study involved the synthesis and evaluation of bipyridine derivatives for their anticancer properties. One study demonstrated that fluorinated bipyridines exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to non-fluorinated analogs. The mechanism was attributed to increased interaction with target proteins involved in cell proliferation and survival pathways .
Pharmacokinetic Properties
The pharmacokinetic profile of fluorinated compounds is often favorable due to their increased metabolic stability. Studies have shown that fluorine substitution can enhance bioavailability and reduce the rate of metabolism, leading to prolonged action in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
